2-[(methylcarbamoyl)amino]-N-phenylbenzamide
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Overview
Description
2-{[(METHYLAMINO)CARBONYL]AMINO}-N~1~-PHENYLBENZAMIDE is a chemical compound with the molecular formula C14H14N2O2 It is an amide derivative, characterized by the presence of a benzamide group linked to a phenyl ring and a methylamino carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(METHYLAMINO)CARBONYL]AMINO}-N~1~-PHENYLBENZAMIDE typically involves the condensation of a carboxylic acid with an amine. One common method is the direct amidation of carboxylic acids using coupling reagents such as titanium tetrachloride (TiCl4) in pyridine at elevated temperatures (around 85°C) to yield the corresponding amide in moderate to excellent yields . Another approach involves the use of boronic acids and esters as catalysts to promote the condensation reaction under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of metal-based catalysts, such as hafnium complexes, can facilitate the direct amidation of non-activated carboxylic acids at lower temperatures, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-{[(METHYLAMINO)CARBONYL]AMINO}-N~1~-PHENYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amide products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces primary or secondary amines.
Scientific Research Applications
2-{[(METHYLAMINO)CARBONYL]AMINO}-N~1~-PHENYLBENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex amide structures.
Industry: The compound is used in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-{[(METHYLAMINO)CARBONYL]AMINO}-N~1~-PHENYLBENZAMIDE involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzamide: A related compound with similar structural features, used in polysaccharide analysis and as a nucleophilic reagent.
N-Phenylbenzamide: Another similar compound, often used in organic synthesis and as a precursor for more complex molecules.
Uniqueness
2-{[(METHYLAMINO)CARBONYL]AMINO}-N~1~-PHENYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial contexts.
Properties
Molecular Formula |
C15H15N3O2 |
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Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-(methylcarbamoylamino)-N-phenylbenzamide |
InChI |
InChI=1S/C15H15N3O2/c1-16-15(20)18-13-10-6-5-9-12(13)14(19)17-11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19)(H2,16,18,20) |
InChI Key |
POIFNGRTTWPABJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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